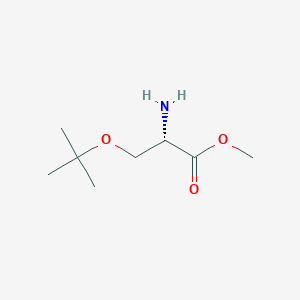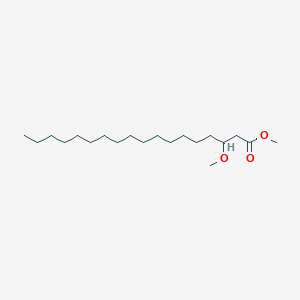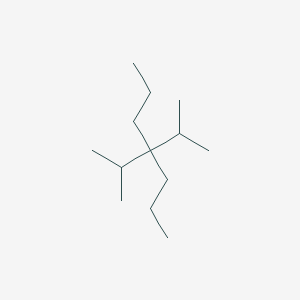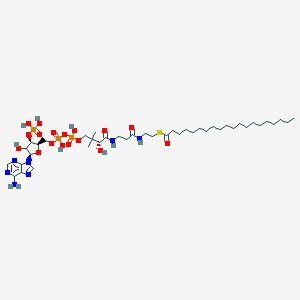
N-Hydroxy-2-aminobiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Hydroxy-2-aminobiphenyl (N-OH-2-ABP) is a chemical compound that has been widely studied due to its potential role in the development of bladder cancer. It is a metabolite of 2-aminobiphenyl (2-ABP), which is a known carcinogen. N-OH-2-ABP is formed in the liver by the action of cytochrome P450 enzymes on 2-ABP, and it has been shown to cause DNA damage and mutations that can lead to cancer. In
作用机制
N-Hydroxy-2-aminobiphenyl has been shown to form DNA adducts, which are covalent bonds between the chemical and the DNA molecule. These adducts can disrupt the normal structure and function of DNA, leading to mutations and potentially cancerous cells. N-Hydroxy-2-aminobiphenyl can also cause oxidative stress, which can further damage DNA and other cellular components.
Biochemical and Physiological Effects:
N-Hydroxy-2-aminobiphenyl has been shown to cause various biochemical and physiological effects in cells and organisms. It can induce cell cycle arrest, apoptosis, and inflammation, which are all processes that can contribute to cancer development. N-Hydroxy-2-aminobiphenyl can also affect the expression of genes that are involved in DNA repair and cell growth, leading to abnormal cell behavior.
实验室实验的优点和局限性
N-Hydroxy-2-aminobiphenyl has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. It is also a specific biomarker for exposure to 2-ABP, which allows for accurate assessment of risk. However, there are some limitations to using N-Hydroxy-2-aminobiphenyl in experiments. It is a reactive compound that can form adducts with other biomolecules besides DNA, which can complicate data interpretation. In addition, N-Hydroxy-2-aminobiphenyl may not fully represent the effects of 2-ABP exposure, as other metabolites and environmental factors can also contribute to cancer development.
未来方向
There are several future directions for research on N-Hydroxy-2-aminobiphenyl. One area of focus is the development of new biomarkers that can accurately assess exposure to 2-ABP and other carcinogens. Another direction is the investigation of the role of N-Hydroxy-2-aminobiphenyl in other types of cancer, as well as its potential effects on other organs and systems in the body. Additionally, there is ongoing research on the development of new therapies and prevention strategies for bladder cancer, which may involve targeting N-Hydroxy-2-aminobiphenyl and other carcinogenic metabolites.
Conclusion:
In conclusion, N-Hydroxy-2-aminobiphenyl is a compound that has been extensively studied in the context of bladder cancer research. It is a metabolite of 2-aminobiphenyl, which is a known carcinogen. N-Hydroxy-2-aminobiphenyl is synthesized in the laboratory by the oxidation of 2-ABP and is used as a biomarker for exposure to 2-ABP. It has been shown to cause DNA damage and mutations that can lead to cancer. N-Hydroxy-2-aminobiphenyl has several advantages for laboratory experiments but also has some limitations. Future research directions include the development of new biomarkers, investigation of its role in other types of cancer, and the development of new therapies and prevention strategies for bladder cancer.
合成方法
N-Hydroxy-2-aminobiphenyl can be synthesized in the laboratory by the oxidation of 2-ABP using various chemical reagents such as potassium permanganate or hydrogen peroxide. The reaction yields N-Hydroxy-2-aminobiphenyl as a pale yellow solid that can be purified by recrystallization. The purity of the compound can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
科学研究应用
N-Hydroxy-2-aminobiphenyl has been extensively studied in the context of bladder cancer research. It is used as a biomarker to assess exposure to 2-ABP, which is a common occupational and environmental carcinogen. N-Hydroxy-2-aminobiphenyl levels in urine or blood samples can indicate the extent of exposure to 2-ABP and can be used to evaluate the risk of bladder cancer. In addition, N-Hydroxy-2-aminobiphenyl is used in laboratory experiments to study the mechanism of action of 2-ABP and its metabolites in causing DNA damage and mutations.
属性
CAS 编号 |
16169-17-8 |
|---|---|
产品名称 |
N-Hydroxy-2-aminobiphenyl |
分子式 |
C12H11NO |
分子量 |
185.22 g/mol |
IUPAC 名称 |
N-(2-phenylphenyl)hydroxylamine |
InChI |
InChI=1S/C12H11NO/c14-13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-9,13-14H |
InChI 键 |
HVHPNXLNQJYDMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NO |
其他 CAS 编号 |
16169-17-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-Propenoic acid, 2-[ethyl[(nonafluorobutyl)sulfonyl]amino]ethyl ester](/img/structure/B100422.png)





